

organoleptic properties of ethyl vanillin isobutyrate

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Compound of Interest

Compound Name: *Ethyl vanillin isobutyrate*

Cat. No.: B070703

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An In-Depth Technical Guide to the Organoleptic Properties of Ethyl Vanillin Isobutyrate

Ethyl vanillin isobutyrate is a synthetic flavoring substance valued for its complex and potent vanilla-like character. This technical guide provides a comprehensive overview of its organoleptic properties, physicochemical characteristics, and the methodologies used for its sensory evaluation. It is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require a detailed understanding of this compound.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of **ethyl vanillin isobutyrate** is essential for its effective application in various formulations. These properties influence its solubility, stability, and release characteristics, which in turn affect its sensory perception.

Property	Value	Reference
Chemical Name	3-ethoxy-4-(2-methylpropanoyloxy)benzaldehyde	[1]
Synonyms	2-Ethoxy-4-formylphenyl isobutyrate	[2] [3]
FEMA Number	3837	[1] [2]
CAS Number	188417-26-7	[2] [3]
Molecular Formula	C ₁₃ H ₁₆ O ₄	[1] [2]
Molecular Weight	236.26 g/mol	[1] [3]
Appearance	White to pale yellow powder (est.)	[4]
Melting Point	57.0 °C	[3] [4]
Boiling Point	295.0 to 296.0 °C	[3] [4]
Solubility	Insoluble in water; Soluble in alcohol and oils	[3] [4]
Vapor Pressure	0.000884 mmHg @ 25.00 °C (estimated)	[4]
Flash Point	118.89 °C (246.00 °F)	[4]

Organoleptic Profile

The distinct sensory characteristics of **ethyl vanillin isobutyrate** make it a valuable ingredient in the flavor and fragrance industry. Its profile is predominantly characterized by a rich vanilla note, complemented by creamy and fruity nuances.

Aroma Profile

The aroma of **ethyl vanillin isobutyrate** is complex and multifaceted. At a concentration of 1.0% in a neutral solvent, it is described as having an intense sweetness with creamy, vanilla-

like notes and hints of vanilla ice cream and milk chocolate.[4][5] As the aroma evolves, it reveals slightly caramelic and rummy undertones on the dry down.[4][5] Other descriptors for its odor include fruity and berry-like notes.[3]

Taste Profile

When evaluated in a 5% sugar solution at a concentration of 5-10 parts per million (PPM), the taste of **ethyl vanillin isobutyrate** is predominantly sweet and creamy vanilla.[4][5] This is accompanied by powdery and balsamic nuances, with some evaluators noting hints of ice cream and even cardboard-like notes.[4][5]

Quantitative Sensory Data

The following table represents an illustrative summary of the key sensory attributes of **ethyl vanillin isobutyrate** as would be determined by a trained sensory panel using Quantitative Descriptive Analysis (QDA). The intensity scores are presented on a 15-point scale, where 0 represents 'not perceived' and 15 represents 'very high intensity'.

Attribute	Description	Illustrative Intensity (0-15)
Vanilla	The characteristic taste and aroma of vanilla.	13
Creamy	A sensation of richness and smoothness, reminiscent of dairy cream.	12
Sweet	The fundamental taste associated with sugars.	14
Chocolate	Nuances of milk chocolate in the aroma and flavor.	7
Caramellic	Notes of cooked sugar and caramel, especially in the dry-down aroma.	6
Rummy	A subtle hint of rum in the background aroma.	4
Powdery	A fine, dusty, or starchy sensation in the taste.	5
Balsamic	A complex note that can be slightly sweet, woody, and resinous.	3

Experimental Protocols for Sensory Evaluation

To obtain reliable and reproducible sensory data, a structured methodology is essential. Quantitative Descriptive Analysis (QDA) is a widely used method for characterizing the organoleptic properties of flavor ingredients.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Panelist Selection and Training

- Selection: Recruit 8-12 individuals based on their sensory acuity, ability to discriminate between different stimuli, and verbal fluency.[\[8\]](#)[\[9\]](#)

- Training: Conduct a series of training sessions to familiarize panelists with the basic tastes, aromas, and the specific sensory attributes of vanilla-related compounds. Panelists develop a consensus on the lexicon of descriptive terms for the product being tested.[8]

Sample Preparation

- Solvent: Prepare solutions of **ethyl vanillin isobutyrate** in a neutral medium, such as a 5% sucrose solution for taste evaluation or mineral oil for aroma evaluation, to minimize interference from the solvent.
- Concentration: Present samples at standardized concentrations (e.g., 5-10 ppm for taste) to ensure consistent evaluation.
- Blinding and Randomization: Samples should be coded with three-digit random numbers and presented in a randomized order to prevent bias.

Evaluation Procedure

- Environment: Conduct evaluations in a controlled environment with neutral lighting, minimal noise, and no distracting odors.[9]
- Methodology: Panelists independently evaluate each sample and rate the intensity of each descriptive attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").[7][8]
- Data Collection: Data is collected from each panelist, often using specialized sensory software.

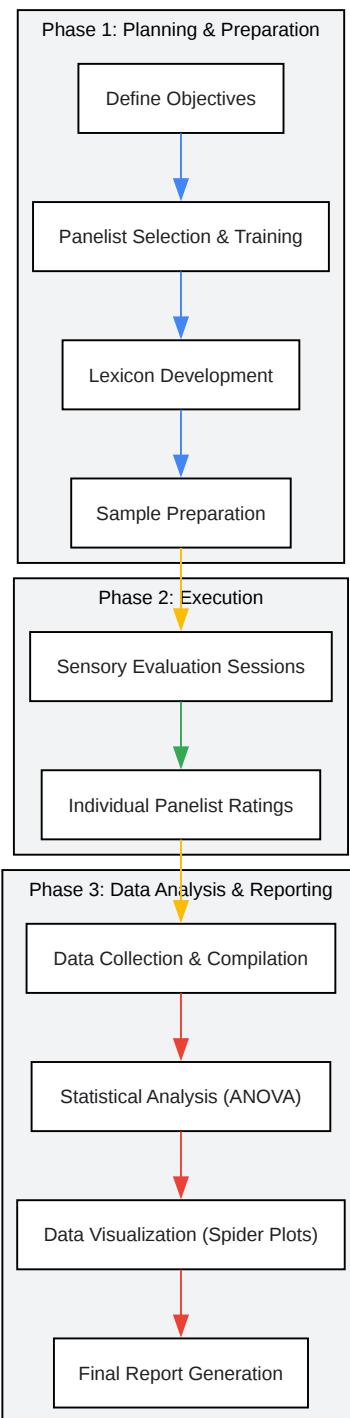
Data Analysis

- Statistical Analysis: The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.[10]
- Visualization: The results are often visualized using spider plots or radar charts to provide a graphical representation of the sensory profile of the product.[7]

Visualizations

Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for the sensory evaluation of a new flavor ingredient like **ethyl vanillin isobutyrate**.

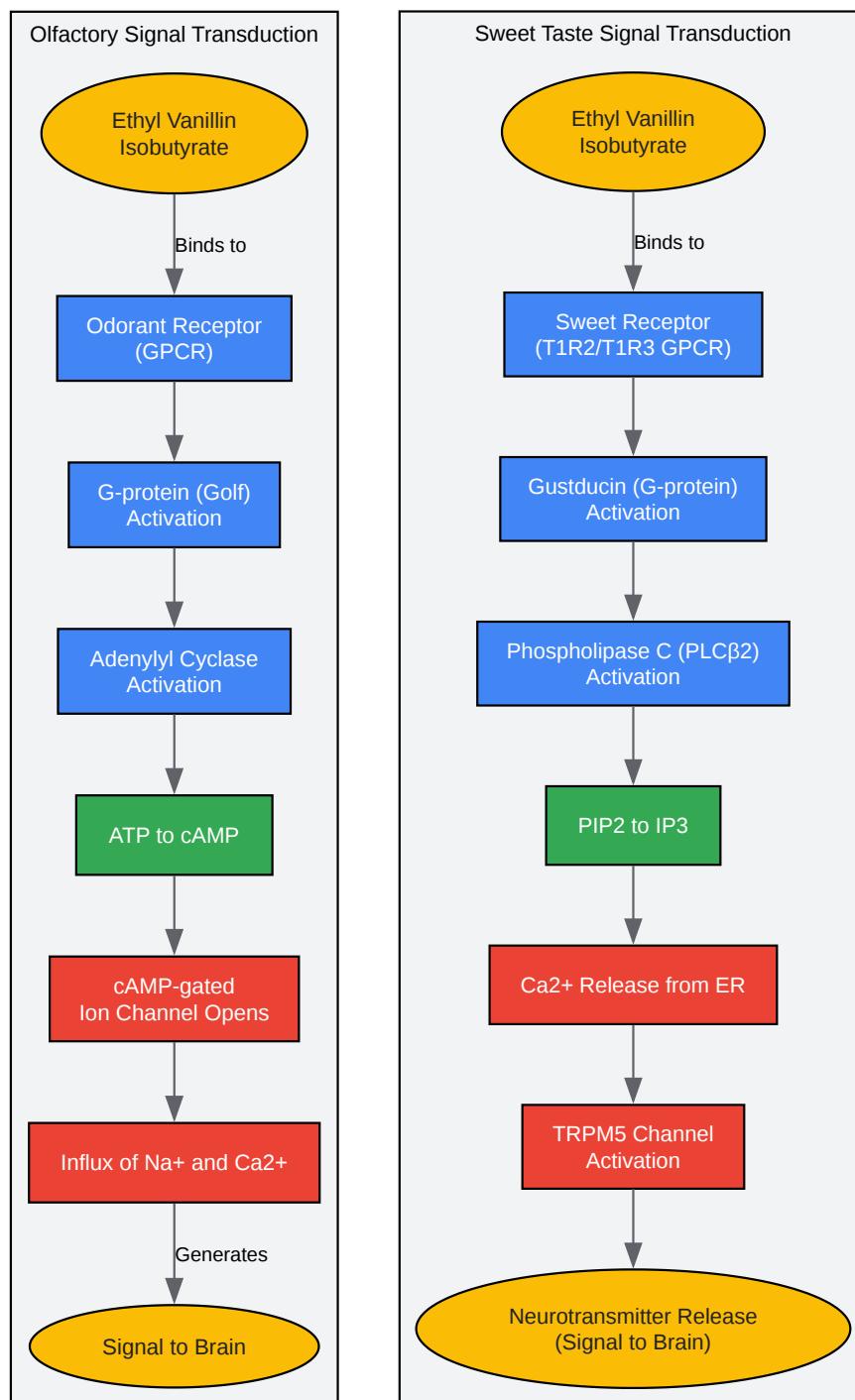


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Caption: A generalized workflow for sensory analysis.

Olfactory Signaling Pathway

The perception of aroma begins with the binding of odorant molecules to receptors in the nasal cavity, triggering a signal transduction cascade.



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